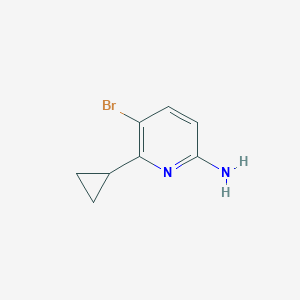

5-Bromo-6-cyclopropylpyridin-2-amine

Description

Nomenclature and Structural Identity

5-Bromo-6-cyclopropylpyridin-2-amine is a halogenated aminopyridine derivative with systematic IUPAC nomenclature reflecting its substituent positions on the pyridine ring. The molecular formula C₈H₉BrN₂ corresponds to a molecular weight of 213.08 g/mol. Structurally, it features a pyridine core substituted at position 2 with an amino group (-NH₂), position 5 with bromine, and position 6 with a cyclopropane ring (C₁CC₁). The SMILES notation C1CC1C2=C(C=CC(=N2)N)Br captures this arrangement, while the InChIKey PGLYBTNFMFBWPO-UHFFFAOYSA-N provides a unique identifier for its stereochemical configuration.

Table 1: Key Identifiers of this compound

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1534378-01-2 | |

| PubChem CID | 90022139 | |

| Molecular Formula | C₈H₉BrN₂ | |

| Molecular Weight | 213.08 g/mol | |

| SMILES | C1CC1C2=C(C=CC(=N2)N)Br |

The cyclopropyl group introduces steric strain and electronic effects, while the bromine atom enhances electrophilic reactivity, making this compound a versatile intermediate in synthetic chemistry.

Historical Context of Halogenated Aminopyridine Chemistry

Halogenated aminopyridines emerged as critical targets in the mid-20th century due to their pharmacological potential and synthetic utility. Early methods for brominated pyridines relied on direct halogenation using Br₂ or HBr, but these often lacked regioselectivity. The development of copper-catalyzed bromination in the 21st century, exemplified by reactions involving CuBr₂ and alkyl nitrites, enabled precise functionalization of aminopyridine cores. For instance, this compound derivatives are synthesized via regioselective bromination of cyclopropylpyridinamine precursors under inert atmospheres.

The Chichibabin synthesis (1924), which combines aldehydes and ammonia to form pyridine rings, laid groundwork for modern heterocyclic strategies. Contemporary adaptations employ cross-coupling reactions (e.g., Suzuki-Miyaura) to install cyclopropyl groups post-bromination. These advances underscore the compound’s role in bridging classical and modern synthetic methodologies.

Significance in Heterocyclic Chemistry

As a bicyclic aminopyridine, this compound exemplifies the convergence of steric complexity and electronic diversity in heterocyclic systems. The pyridine ring’s nitrogen atom facilitates hydrogen bonding and coordination chemistry, while the cyclopropane moiety imposes torsional constraints that influence conformational dynamics. These features make it valuable in:

- Medicinal Chemistry : Aminopyridines are scaffolds for kinase inhibitors and neurotransmitter modulators. The bromine atom serves as a handle for further functionalization via cross-coupling reactions.

- Materials Science : Halogenated pyridines contribute to ligand design in catalysis and optoelectronic materials.

- Agricultural Chemistry : Derivatives act as precursors for herbicides and fungicides.

Table 2: Functional Groups and Their Roles

| Group | Role |

|---|---|

| -NH₂ | Hydrogen bonding; nucleophilic site |

| Br | Electrophilic substitution site |

| Cyclopropane | Steric modulation; ring strain effects |

Position in Chemical Taxonomy

This compound belongs to three overlapping chemical classes:

- Aminopyridines : Characterized by a pyridine ring with an amino substituent, this class includes bioactive molecules like 4-aminopyridine (a potassium channel blocker).

- Halogenated Heterocycles : Bromine incorporation aligns it with bromopyridines used in Suzuki couplings and Grignard reactions.

- Bridged Bicyclic Compounds : The cyclopropane-pyrrolidine fusion classifies it as a strained bicyclic system, akin to norbornene derivatives.

Its taxonomy reflects hybrid reactivity: the amino group directs electrophilic substitution, while the cyclopropane enables strain-release reactions. This dual functionality positions it as a strategic intermediate in multi-step syntheses targeting complex heterocycles.

Properties

IUPAC Name |

5-bromo-6-cyclopropylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-6-3-4-7(10)11-8(6)5-1-2-5/h3-5H,1-2H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLYBTNFMFBWPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=N2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1534378-01-2 | |

| Record name | 5-bromo-6-cyclopropylpyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

A common and direct approach to synthesize 5-Bromo-6-cyclopropylpyridin-2-amine is the selective bromination of N-cyclopropylpyridin-2-amine at the 5-position of the pyridine ring. This method typically employs brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselectivity.

Reaction Conditions and Mechanism

- Reagents: N-bromosuccinimide (NBS) is preferred for its mild and selective brominating capability.

- Solvents: Dichloromethane (CH2Cl2) or chloroform (CHCl3) are commonly used as inert solvents.

- Temperature: Reactions are often conducted at low temperatures (0–20°C) to control the reaction rate and minimize side reactions.

- Time: Extended stirring (e.g., 15 hours) under dark conditions to prevent photodegradation of reagents.

Example Experimental Procedure

- Dissolve N-cyclopropylpyridin-2-amine in chloroform.

- Add equimolar N-bromosuccinimide slowly.

- Stir in the dark at room temperature or slightly below for 15 hours.

- Quench the reaction with aqueous sodium hydroxide.

- Extract the product with an organic solvent, dry, and purify by silica gel chromatography.

Yield and Purity

- Yields for bromination using NBS typically range from 20% to 60%, depending on scale and purification methods.

- Purification by column chromatography (e.g., 25% ethyl acetate in hexanes) affords the target compound as a solid with high purity.

- Characterization by NMR and LC-MS confirms the substitution pattern and molecular weight.

Suzuki Coupling for Functionalization

Overview

Another synthetic strategy involves Suzuki-Miyaura cross-coupling reactions to install the cyclopropylamine moiety on a brominated pyridine core or vice versa. This method allows for high selectivity and functional group tolerance.

Reaction Conditions

- Catalyst: Palladium-based catalysts such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh3)2Cl2).

- Base: Triethylamine or sodium carbonate.

- Solvent: Ethanol or N,N-dimethylformamide (DMF).

- Temperature: Elevated temperatures around 140°C, often assisted by microwave irradiation to shorten reaction times.

- Time: Typically 15 minutes to several hours depending on scale.

Example Experimental Procedure

- Mix 5-bromo-6-fluoropyridin-2-ylamine with a cyclopropylboronic acid derivative, Pd catalyst, and base in ethanol.

- Heat the mixture in a microwave reactor at 140°C for 15 minutes.

- Remove volatiles under reduced pressure.

- Extract with ethyl acetate, dry, and purify by flash chromatography.

Yield and Advantages

- This method can achieve yields above 60%.

- It allows for the introduction of cyclopropylamine groups with high regio- and chemoselectivity.

- The reaction is scalable and compatible with various functional groups.

Alternative Halogenation and Substitution Routes

Halogen Exchange and Functional Group Transformations

- Starting from 5-bromo-6-fluoropyridin-2-amine, nucleophilic substitution with cyclopropylamine under basic conditions (e.g., sodium carbonate in DMF at 150°C) can be employed.

- This method yields the target compound by replacing the fluorine atom with the cyclopropylamine moiety.

Reaction Parameters

| Parameter | Details |

|---|---|

| Reagents | 5-bromo-6-fluoropyridin-2-amine, cyclopropylamine, sodium carbonate |

| Solvent | N,N-dimethylformamide (DMF) |

| Temperature | 150°C |

| Reaction Time | 12 hours |

| Yield | Approximately 29% |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination with NBS | NBS, chloroform, 0–20°C, 15 h | 20–60 | Selective bromination at 5-position |

| Suzuki Coupling | Pd(PPh3)2Cl2, Et3N, ethanol, 140°C, microwave | >60 | High selectivity, suitable for scale-up |

| Nucleophilic substitution | Cyclopropylamine, Na2CO3, DMF, 150°C, 12 h | ~29 | Replacement of fluorine with cyclopropylamine |

| Diazotization (intermediate) | NaNO2, HCl, 0–38°C, aqueous | 77–80 | Used for preparing hydroxy intermediates |

Research Findings and Industrial Considerations

- The bromination with NBS is straightforward but may require optimization to improve yields and regioselectivity.

- Suzuki coupling offers a robust route with potential for industrial scale-up due to its mild conditions and high efficiency.

- Nucleophilic substitution methods provide alternative routes but may suffer from lower yields and require harsher conditions.

- Industrial processes emphasize cost-effective, scalable, and environmentally benign conditions, favoring catalytic cross-coupling methods.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-cyclopropylpyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are used in the presence of bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.

Major Products Formed

Substitution Reactions: Formation of various substituted pyridines.

Oxidation and Reduction: Formation of oxidized or reduced pyridine derivatives.

Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-6-cyclopropylpyridin-2-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-6-cyclopropylpyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and molecular properties of 5-Bromo-6-cyclopropylpyridin-2-amine with its analogs:

*Note: Calculated molecular weight for this compound assumes a cyclopropyl group (C₃H₅) replacing a hydrogen atom at the 6-position.

Key Observations:

- Lipophilicity : Cyclopropyl substitution increases lipophilicity compared to halogens, which may enhance membrane permeability in biological systems .

- Electronic Effects : The electron-donating nature of cyclopropyl could moderate the electron-withdrawing effects of bromine, altering the amine's basicity and reactivity .

Biological Activity

5-Bromo-6-cyclopropylpyridin-2-amine is a pyridine derivative that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Overview

Molecular Formula: CHBrN

Molecular Weight: 201.07 g/mol

This compound features a bromine atom at the 5th position and a cyclopropyl group at the 6th position of the pyridine ring, which contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. The compound may modulate the activity of enzymes or receptors, influencing several biochemical pathways. Key mechanisms include:

- Enzyme Inhibition: It can inhibit specific enzymes, which may alter metabolic pathways and cellular functions.

- Receptor Binding: The compound may bind to receptors, influencing signal transduction processes.

These interactions can lead to significant effects on cellular metabolism and homeostasis.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, particularly against bacterial strains. The compound has shown promising activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 4 to 16 μg/mL. Such results indicate its potential as a broad-spectrum antibacterial agent .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 4 - 16 |

| Bacillus subtilis | 8 - 32 |

| Escherichia coli | 8 - 32 |

This compound not only inhibits bacterial growth but also disrupts established biofilms, which is critical in treating chronic infections where biofilm formation is prevalent .

Anticancer Activity

Preliminary studies suggest that this compound may exhibit anticancer properties. Investigations into its cytotoxic effects on various cancer cell lines are ongoing, with early results indicating that it may induce apoptosis in malignant cells through oxidative stress mechanisms.

Case Studies and Research Findings

-

Antibacterial Efficacy in Murine Models:

In vivo studies demonstrated that this compound effectively reduced bacterial load in murine models infected with MRSA. The compound exhibited significant antibacterial efficacy at higher concentrations, supporting its potential for therapeutic applications against resistant bacterial strains . -

Structure–Activity Relationship (SAR):

Research into the SAR of similar compounds indicates that modifications at specific positions on the pyridine ring can enhance antibacterial activity and reduce cytotoxicity. This understanding can guide future synthesis efforts aimed at optimizing the biological activity of derivatives based on this scaffold .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-6-cyclopropylpyridin-2-amine, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves introducing the cyclopropyl group via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to a brominated pyridine precursor. For example, trifluoromethylsulfonic anhydride in acetonitrile at 71°C can activate intermediates for cyclopropane ring formation . Optimization includes controlling temperature (10–20°C during quenching) and using ethanolamine to stabilize reactive species. Yield improvements (e.g., 56% as reported) rely on stepwise purification and monitoring by TLC or HPLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., cyclopropyl protons at δ 0.8–1.2 ppm and pyridine ring protons at δ 6.5–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., expected [M+H] for CHBrN: 229.00 g/mol) .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray analysis (e.g., using SHELX software for refinement) resolves bond angles and torsional strain in the cyclopropane ring .

Q. How can researchers safely handle and store this compound?

- Methodological Answer :

- Storage : Keep in a cool (2–8°C), dry environment under inert gas (N or Ar) to prevent decomposition.

- Safety : Use fume hoods, nitrile gloves, and eye protection. Refer to Safety Data Sheets (SDS) for pyridine analogs, which highlight risks of skin/eye irritation and recommend emergency measures (e.g., P201/P202 protocols) .

Advanced Research Questions

Q. How does the cyclopropyl group influence the electronic properties and reactivity of this compound?

- Methodological Answer : The cyclopropane ring induces ring strain (~27 kcal/mol) and alters electron density via conjugation with the pyridine π-system. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map HOMO-LUMO gaps and predict nucleophilic attack sites. Experimental validation includes Hammett plots using substituents with varying σ values to quantify electronic effects .

Q. What strategies resolve contradictions in crystallographic data for brominated pyridinamines?

- Methodological Answer : Discrepancies in bond lengths or angles (e.g., C-Br vs. C-N distances) arise from disordered crystals or twinning. Use SHELXL for refinement, applying restraints for anisotropic displacement parameters. High-resolution data (≤ 0.8 Å) and iterative R-factor analysis (targeting R < 0.05) improve accuracy. Cross-validate with spectroscopic data to rule out polymorphism .

Q. How can regioselectivity challenges in bromination be addressed during synthesis?

- Methodological Answer : Bromination at the 5-position is favored due to steric hindrance from the cyclopropyl group at C6. Directed ortho-metalation (DoM) using LiTMP or ZnEt directs bromine to the desired position. Monitor reaction progress with H NMR to detect byproducts (e.g., 3-bromo isomers), and optimize using Lewis acids like FeCl to enhance selectivity .

Q. What computational tools predict the stability of this compound under varying pH conditions?

- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvent (e.g., water, DMSO) using software like GROMACS assess protonation states and degradation pathways. pKa predictions (via MarvinSketch or ACD/Labs) guide buffer selection for stability studies. Experimental validation uses HPLC to track decomposition products (e.g., de-brominated analogs) under acidic/basic conditions .

Q. How do steric effects from the cyclopropyl group impact cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

- Methodological Answer : The cyclopropane ring increases steric hindrance, slowing transmetallation in Pd-catalyzed reactions. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.